molecular formula C15H14Cl2N2O3S B7317713 N-(4-{[(2,4-dichloro-5-methylphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2,4-dichloro-5-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B7317713
M. Wt: 373.3 g/mol
InChI Key: NYVLULDJIYRJHH-UHFFFAOYSA-N
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Description

N-(4-{[(2,4-dichloro-5-methylphenyl)sulfonyl]amino}phenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, dichlorophenyl group, and an acetamide moiety

Properties

IUPAC Name

N-[4-[(2,4-dichloro-5-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-9-7-15(14(17)8-13(9)16)23(21,22)19-12-5-3-11(4-6-12)18-10(2)20/h3-8,19H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVLULDJIYRJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-dichloro-5-methylphenyl)sulfonyl]amino}phenyl)acetamide typically involves multiple steps:

    Formation of the sulfonyl chloride: The starting material, 2,4-dichloro-5-methylbenzenesulfonyl chloride, is prepared by reacting 2,4-dichloro-5-methylbenzenesulfonic acid with thionyl chloride.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-aminophenylacetamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,4-dichloro-5-methylphenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group would yield 4-aminophenylsulfonyl chloride and acetic acid.

Scientific Research Applications

N-(4-{[(2,4-dichloro-5-methylphenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-{[(2,4-dichloro-5-methylphenyl)sulfonyl]amino}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The dichlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within target proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[(2,4-dichlorophenyl)sulfonyl]amino}phenyl)acetamide: Lacks the methyl group, which may affect its binding properties and reactivity.

    N-(4-{[(2,4-dichloro-5-methylphenyl)sulfonyl]amino}phenyl)propionamide: Contains a propionamide group instead of an acetamide group, potentially altering its pharmacokinetic properties.

Uniqueness

N-(4-{[(2,4-dichloro-5-methylphenyl)sulfonyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and dichlorophenyl groups enhances its potential as a versatile compound in various applications.

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